2,3,5-Trimethylbenzoic acid

Description

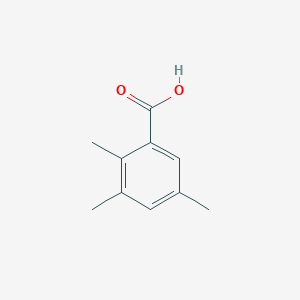

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPISYUIIFJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947229 | |

| Record name | 2,3,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-66-3 | |

| Record name | 2,3,5-Trimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical properties of 2,3,5-trimethylbenzoic acid

An In-Depth Technical Guide to the Physical Properties of 2,3,5-Trimethylbenzoic Acid

Abstract

This compound (CAS No. 2437-66-3) is an aromatic carboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing purification protocols, and formulating final products. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and methodologies. The document is intended for researchers, chemists, and drug development professionals who require detailed and actionable data for their work with this compound.

Molecular and Chemical Identity

This compound, also known as γ-Isodurylic Acid, is a substituted benzoic acid.[1] Its structure consists of a benzene ring functionalized with a carboxylic acid group and three methyl groups at the 2, 3, and 5 positions. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior.

The molecular structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Summary of Physical Properties

The fundamental physical properties of this compound are summarized in the table below for quick reference. These values are critical for predicting the compound's behavior in various experimental and industrial settings.

| Property | Value | Unit | Reference(s) |

| CAS Number | 2437-66-3 | N/A | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | N/A | [1][2][3] |

| Molecular Weight | 164.20 | g/mol | [1][2] |

| Melting Point | 124 | °C | [2] |

| Boiling Point | 294.2 (at 760 mmHg) | °C | [2][3] |

| Density | 1.088 | g/cm³ | [2] |

| Flash Point | 137.1 | °C | [2][3] |

| Vapor Pressure | 0.000746 (at 25 °C) | mmHg | [3] |

| Refractive Index | 1.544 | N/A | [2][3] |

| XLogP3 (LogP) | 2.5 | N/A | [1][2] |

| Topological Polar Surface Area | 37.3 | Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Detailed Property Analysis

Solid-State Properties and Melting Point

This compound exists as a crystalline solid at room temperature. Its melting point of 124 °C is indicative of a stable crystal lattice structure stabilized by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces between the aromatic rings.[2] The relatively sharp melting point suggests a high degree of purity for commercially available samples.

Boiling Point and Thermal Stability

The compound exhibits a high boiling point of 294.2 °C at atmospheric pressure.[2][3] This is attributed to the strong intermolecular hydrogen bonds that form dimers in the liquid phase, requiring significant thermal energy to overcome and transition into the gaseous state. The high boiling point also suggests good thermal stability, which is advantageous for reactions conducted at elevated temperatures.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its nonpolar trimethyl-substituted benzene ring.

-

Aqueous Solubility: Due to the hydrophobic nature of the three methyl groups and the benzene ring, the compound is expected to have low solubility in water. The polar carboxylic acid group allows for some interaction with water, but the overall character of the molecule is hydrophobic.

-

Organic Solvent Solubility: It is anticipated to be significantly more soluble in organic solvents.[4] Polar aprotic solvents like acetone and ethyl acetate can solvate the carboxylic acid group, while nonpolar solvents like toluene can interact favorably with the aromatic ring. Alcohols such as ethanol and methanol are also effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid moiety.[4]

The octanol-water partition coefficient (LogP) of 2.5 further quantifies its lipophilic nature, indicating a preference for non-aqueous environments.[1][2]

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The expected characteristic absorption bands include:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

-

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ from the methyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[5]

-

C=C Stretch (Aromatic): Medium absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A medium band in the 1320-1210 cm⁻¹ range, coupled with the O-H bend.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR:

-

-COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm). Its chemical shift can be concentration-dependent.

-

Aromatic Protons: Two singlets (or closely spaced doublets) in the aromatic region (≈7-8 ppm), corresponding to the protons at the C4 and C6 positions.

-

Methyl Protons (-CH₃): Three distinct singlets in the aliphatic region (≈2.0-2.5 ppm), each integrating to 3 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the 170-180 ppm range.

-

Aromatic Carbons: Six distinct signals in the aromatic region (≈125-140 ppm), with quaternary carbons showing different intensities than protonated carbons.

-

Methyl Carbons (-CH₃): Three signals in the upfield region (≈15-25 ppm).

-

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will exhibit a distinct molecular ion peak.

-

Molecular Ion (M⁺): A strong peak at m/z = 164, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 147) and the loss of -COOH (m/z = 119).

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed for determining physical properties.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (10-20 °C/min) for a coarse determination. Observe the approximate melting temperature.

-

Fine Measurement: For an accurate measurement, repeat the process with a new sample. Set the initial temperature to ~20 °C below the coarse melting point and use a slow heating ramp (1-2 °C/min).

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Workflow: Solubility Determination

This workflow outlines the equilibrium solubility method.

Caption: A step-by-step process for determining the solubility of a compound.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure. Its solid nature, high melting and boiling points, and lipophilic character are key considerations for its use in synthesis and formulation. The provided spectroscopic data and experimental protocols offer a robust framework for quality control and methodological development for scientists and researchers working with this versatile chemical intermediate.

References

-

ChemIndex. (n.d.). 2437-66-3 | this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, this compound. PubChem. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,3,6-Trimethylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2437-66-3 | this compound [chemindex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2,3,5-trimethylbenzoic acid chemical structure and bonding

An In-depth Technical Guide to 2,3,5-Trimethylbenzoic Acid: Structure, Bonding, and Scientific Applications

Abstract

This compound (also known as γ-isodurylic acid) is a substituted aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1][2][3] Its unique structural arrangement, featuring three methyl groups and a carboxylic acid function on a benzene ring, imparts specific steric and electronic properties that are of significant interest in organic synthesis, materials science, and drug development. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonding, key physicochemical and spectroscopic properties, and its role as a synthetic intermediate. We will explore the interplay between its functional groups, which governs its reactivity, intermolecular interactions, and potential applications.

Molecular Architecture and Bonding Analysis

The foundation of this compound's chemical personality lies in its molecular structure, which combines an aromatic core with electron-donating and electron-withdrawing functional groups.

IUPAC Name: this compound[1] CAS Number: 2437-66-3[2] Molecular Formula: C₁₀H₁₂O₂[3] Molecular Weight: 164.20 g/mol [1][2]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Pseudocumene (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge 1,2,4-trimethylbenzene and a solution of a strong oxidizing agent like potassium permanganate (KMnO₄) in water.

-

Oxidation: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Causality: The strong oxidizing agent selectively attacks the benzylic protons of one of the methyl groups, which are more reactive than the aromatic protons, leading to the formation of the carboxylic acid.

-

Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Isolation: Treat the filtrate with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt, causing the this compound to precipitate. Causality: The product is soluble in its basic salt form but has low solubility in acidic aqueous media.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Key Chemical Reactions

-

Esterification: The acid can be converted to its corresponding esters by reacting with an alcohol under acidic catalysis (Fischer esterification). However, the steric hindrance from the ortho-methyl group (at C2) can significantly slow down this reaction, potentially requiring more forcing conditions or alternative esterification methods (e.g., using acyl chlorides).

-

Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive 2,3,5-trimethylbenzoyl chloride, a valuable intermediate for synthesizing amides and esters.

-

Electrophilic Aromatic Substitution: The directing effects of the substituents are conflicting. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The outcome of substitution reactions will depend heavily on the reaction conditions and the nature of the electrophile.

Intermolecular Forces and Solid-State Packing

In the solid state, the dominant intermolecular force is hydrogen bonding between the carboxylic acid groups of adjacent molecules. This interaction is highly directional and strong, leading to the formation of centrosymmetric dimers.

Caption: Dimerization of carboxylic acids via intermolecular hydrogen bonding.

This dimerization is responsible for the relatively high melting point of this compound compared to non-hydrogen bonding compounds of similar molecular weight. Van der Waals forces also contribute to the crystal packing.

Applications in Research and Development

While not as common as other isomers, this compound serves as a useful building block in specialized areas:

-

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules where this specific substitution pattern is required. Its derivatives, such as the corresponding acyl chloride or esters, are key synthons.

-

Pharmaceutical and Agrochemical Research: Substituted benzoic acid motifs are prevalent in many bioactive molecules. [4]The unique steric and electronic profile of the 2,3,5-trimethyl substitution pattern can be exploited by medicinal chemists to fine-tune the properties of a lead compound, such as its binding affinity to a biological target or its metabolic stability.

-

Materials Science: Aromatic carboxylic acids are sometimes used as ligands in the synthesis of metal-organic frameworks (MOFs) or as components in liquid crystal and polymer formulations. [5]

Conclusion

This compound is a molecule defined by the interplay of its aromatic core, electron-donating methyl groups, and electron-withdrawing carboxylic acid function. Its structure results in significant steric hindrance around the reactive center, influencing its chemical behavior. A thorough understanding of its bonding, spectroscopic signatures, and reactivity is crucial for its effective utilization as a chemical intermediate in the design and synthesis of novel compounds for pharmaceutical and material science applications. The principles of hydrogen bonding dictate its solid-state structure and physical properties, making it a classic example for the study of intermolecular forces.

References

-

PubChem. This compound | C10H12O2 | CID 75534. National Center for Biotechnology Information. Available from: [Link].

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available from: [Link].

-

PubChemLite. This compound (C10H12O2). Available from: [Link].

-

Allen. 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. Available from: [Link].

-

De Feyter, S., et al. (2006). 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Hierarchical Self-Assembly. Journal of the American Chemical Society. Available from: [Link].

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link].

Sources

- 1. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 5. Buy 2,3,6-Trimethylbenzoic acid | 2535-06-0 [smolecule.com]

CAS number 2437-66-3 properties and hazards

An In-depth Technical Guide to the Properties, Hazards, and Handling of 2,3,5-Trimethylbenzoic Acid (CAS No. 2437-66-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2437-66-3), a substituted aromatic carboxylic acid. The document is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical synthesis. It delves into the physicochemical properties, spectral data, synthesis, and, most critically, the associated hazards and safe handling protocols. This guide aims to equip the reader with the necessary knowledge for the safe and effective use of this compound in a laboratory and research setting. A clarification is also provided regarding a potential point of confusion with another chemical entity, 2,6-Dibromo-4-nitropyridine N-oxide.

Introduction and Compound Identification

This compound, also known by its synonyms α-isodurylic acid and γ-isodurylic acid, is a methylated derivative of benzoic acid. Its chemical structure, characterized by a benzene ring substituted with a carboxyl group and three methyl groups at positions 2, 3, and 5, imparts specific chemical reactivity and physical properties that are of interest in various synthetic applications.

It is crucial to distinguish this compound (CAS No. 2437-66-3) from 2,6-Dibromo-4-nitropyridine N-oxide (CAS No. 98027-81-7). The latter is a distinct chemical compound with a different molecular structure, and consequently, different properties and hazards. 2,6-Dibromo-4-nitropyridine N-oxide is a yellow to off-white solid with a molecular formula of C₅H₂Br₂N₂O₃ and a molecular weight of 297.89 g/mol .[1][2] It is typically stored at 2-8°C.[1] This guide will focus exclusively on the compound associated with CAS No. 2437-66-3.

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental work. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2437-66-3 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | White crystalline solid | [5][6] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 294.2 °C at 760 mmHg | [4] |

| Density | 1.088 g/cm³ | [4] |

| Vapor Pressure | 0.000746 mmHg at 25°C | [7] |

| Flash Point | 137.1 °C | [4] |

| Solubility | Sparingly soluble in water. | [7] |

| pKa | No data available | |

| LogP | 2.31 | [4] |

Hazards and Toxicological Profile

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[8]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[8]

The toxicological data for this compound itself is limited. However, data for the broader class of trimethylbenzenes and benzoic acid can provide some insight. Exposure to trimethylbenzenes can lead to respiratory irritation and effects on the central nervous system.[9] Benzoic acid generally exhibits low acute toxicity.[10] In the absence of specific data for this compound, it is prudent to handle it with the care afforded to a compound with the potential for skin, eye, and respiratory irritation.

Hazard Identification and Response Workflow

The following diagram outlines the logical flow for identifying and responding to the hazards associated with this compound.

Caption: Workflow for hazard identification and response.

Synthesis and Reactivity

Synthetic Routes

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. As a carboxylic acid, it will react with bases to form salts. It is generally incompatible with strong oxidizing agents. Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

Applications in Research and Development

Substituted benzoic acids are important building blocks in organic synthesis. While specific, high-profile applications for this compound are not extensively documented in the public domain, its structural motifs suggest potential utility in:

-

Pharmaceutical Synthesis: As a fragment or intermediate in the synthesis of more complex active pharmaceutical ingredients. The lipophilic nature of the trimethyl-substituted phenyl ring can be used to modulate the pharmacokinetic properties of a drug candidate.

-

Materials Science: As a monomer or additive in the development of polymers and other advanced materials.

-

Agrochemical Research: As a scaffold for the development of new herbicides and pesticides.

Experimental Protocol: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following is a generalized procedure for its safe handling in a research setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves for integrity before use.

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

Spill and Waste Disposal

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[15]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound (CAS No. 2437-66-3) is a valuable chemical intermediate with defined physicochemical properties. Its primary hazards are skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with stringent adherence to safe handling and storage protocols, is essential for its use in a research and development setting. It is imperative to correctly identify this compound by its CAS number to avoid confusion with other chemical entities.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.

- Sigma-Aldrich. (2022, October 29). Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet for 2,4,5-Trimethylbenzoic Acid.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 2,4,6-Trimethylbenzoic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2,4,6-Trimethylbenzoic acid.

- Alichem. (n.d.). CAS 98027-81-7|2,6-Dibromo-4-Nitropyridine N-Oxide.

- ChemNet. (n.d.). 2,6-dibromo-4-nitropyridine oxide.

- Australian Government Department of Health. (2024, December 16). Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester (Homosalate) - Evaluation statement.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, this compound.

- Australian Government Department of Health. (2013, June 28). Benzoic acid: Human health tier II assessment.

- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.

- ECHEMI. (2019, July 15). 2,6-Dibromo-4-nitropyridine N-oxide Safety Data Sheets.

- ChemicalBook. (2023, July 12). 2,6-Dibromo-4-nitropyridine N-oxide | 98027-81-7.

- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.

- University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).

- OEHHA. (2023, January 1). Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft.

- Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.

- ECHEMI. (n.d.). 2437-66-3, this compound Formula.

- Toronto Research Chemicals. (n.d.). Gamma-Isodurylic Acid, TRC 10 mg.

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.

- ChemicalBook. (n.d.). 2,4,6-Trimethylbenzoic acid synthesis.

- Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids.

- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary.

- ChemicalBook. (2023, April 23). α-isodurylic acid | 2437-66-3.

- Chemsrc. (2025, August 22). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5.

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

- ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.

- ADAMA. (n.d.). Safety Data Sheet.

- Guidechem. (n.d.). Benzoic acid,2,3,5-trimethyl- 2437-66-3 wiki.

- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.

- WebMD. (n.d.). Alpha-Lipoic Acid – Uses, Side Effects, and More.

- RxList. (n.d.). Alpha Hydroxy Acids: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Drugs.com. (2025, September 15). Alpha-lipoic acid Uses, Side Effects & Warnings.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31401, Ursodeoxycholic Acid.

Sources

- 1. CAS 98027-81-7|2,6-Dibromo-4-Nitropyridine N-Oxide [rlavie.com]

- 2. 2,6-dibromo-4-nitropyridine oxide | 98027-81-7 [chemnet.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trimethylbenzoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,5-trimethylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectral data for this compound is not widely available in public databases, this guide leverages established principles of spectroscopic analysis for aromatic carboxylic acids to provide a robust framework for its characterization.

Introduction: The Significance of this compound

This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid with a molecular weight of 164.20 g/mol .[1] Its structural isomers have various applications, and the precise characterization of each isomer is crucial for its intended use, whether in organic synthesis, materials science, or as a potential pharmaceutical intermediate. Spectroscopic methods provide an unambiguous "fingerprint" of a molecule, allowing for structural elucidation and purity assessment. This guide will equip the reader with the foundational knowledge to acquire and interpret spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.5 | Singlet | 1H | Ar-H (position 6) |

| ~6.8-7.2 | Singlet | 1H | Ar-H (position 4) |

| ~2.3 | Singlet | 3H | -CH₃ (position 2) |

| ~2.2 | Singlet | 3H | -CH₃ (position 3) |

| ~2.1 | Singlet | 3H | -CH₃ (position 5) |

Causality behind Predictions: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2][3] The aromatic protons are expected to appear as singlets due to the substitution pattern, with their precise shifts influenced by the electronic effects of the methyl and carboxyl groups. The methyl protons will also appear as singlets, with slight variations in their chemical shifts due to their different positions on the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the data is not publicly displayed.[1] Based on general principles for substituted benzoic acids, we can predict the approximate chemical shifts.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~135-140 | Ar-C (quaternary, position 1) |

| ~130-135 | Ar-C (quaternary, position 2) |

| ~130-135 | Ar-C (quaternary, position 3) |

| ~125-130 | Ar-CH (position 4) |

| ~135-140 | Ar-C (quaternary, position 5) |

| ~120-125 | Ar-CH (position 6) |

| ~15-25 | -CH₃ |

Expertise in Interpretation: The carboxyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[2][3] The quaternary aromatic carbons (attached to substituents) will have distinct chemical shifts from the protonated aromatic carbons. The methyl carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids.[6]

-

Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds.

Expected IR Absorption Bands

For this compound, the following characteristic absorption bands are expected.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad |

| ~3000 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (methyl) | Medium |

| 1680-1710 | C=O stretch (carboxylic acid) | Strong |

| 1450-1600 | C=C stretch (aromatic) | Medium-Strong |

| 1210-1320 | C-O stretch (carboxylic acid) | Medium |

| ~920 | O-H bend (out-of-plane) | Broad, Medium |

Authoritative Grounding: The broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid.[2][3][7] The C=O stretching frequency for an aromatic carboxylic acid is typically lower than that of a saturated carboxylic acid due to conjugation.[8]

Experimental Protocol for FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of this compound, a solid at room temperature.

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to the expected values for an aromatic carboxylic acid.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectral Data

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.09100 |

| [M+Na]⁺ | 187.07294 |

| [M-H]⁻ | 163.07644 |

Trustworthiness of Prediction: These predictions are based on the exact mass of the molecule (164.08373 g/mol ) and the masses of the adduct ions.[9] In an experimental setting, the molecular ion peak [M]⁺ at m/z 164 would be expected in electron ionization (EI) mass spectrometry.

Fragmentation Insights: For benzoic acid and its derivatives, common fragmentation pathways involve the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da).[10] Therefore, for this compound, fragment ions at m/z 147 ([M-OH]⁺) and m/z 119 ([M-COOH]⁺) would be anticipated.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility and chromatographic performance, although it is not always necessary.

-

-

GC-MS System Setup:

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar stationary phase).

-

Set the appropriate GC oven temperature program to ensure good separation.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the fragmentation pattern with known fragmentation pathways for aromatic carboxylic acids.

-

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide has provided a comprehensive framework for its analysis using NMR, IR, and MS techniques. While experimental data for this specific isomer is limited in the public domain, the principles and protocols outlined here, based on the well-understood behavior of aromatic carboxylic acids, provide a solid foundation for researchers to acquire and interpret their own high-quality spectroscopic data. The combination of these techniques allows for a detailed structural elucidation, confirming the connectivity of atoms, the presence of key functional groups, and the overall molecular weight.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12O2). Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75534, this compound. Retrieved from [Link]

-

Trofimov, A. V., & Linstrom, P. J. (Eds.). (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Lísa, M., Cífková, E., & Holčapek, M. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

-

MassBank. (2017, October 22). Benzoic acids and derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

-

Lísa, M., Cífková, E., & Holčapek, M. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,5-Trimethylbenzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

CharChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2,3,5-Trimethylbenzoic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction: 2,3,5-Trimethylbenzoic acid (CAS No. 2437-66-3), also known as γ-Isodurylic acid, is a substituted aromatic carboxylic acid.[1] Its specific substitution pattern—three methyl groups and a carboxylic acid function on a benzene ring—imparts a unique combination of steric bulk and electronic properties. These characteristics make it a valuable building block and intermediate in various fields of chemical synthesis. For researchers in medicinal chemistry and drug development, understanding the nuanced properties of scaffolds like this compound is critical for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and an exploration of its applications for the research scientist.

Section 1: Core Molecular and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. This compound is defined by the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1] A detailed summary of its key identifiers and physicochemical properties is presented below.

| Identifier / Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 164.2011 g/mol | [2][6][7] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2437-66-3 | [1][2] |

| Synonyms | gamma-Isodurylic Acid, γ-Isodurylic acid | [1] |

| Appearance | White solid powder | [8] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 294.2 °C at 760 mmHg | [4] |

| Density | 1.088 g/cm³ | [4] |

| XLogP3 | 2.5 | [1] |

| InChIKey | WJPISYUIIFJNPA-UHFFFAOYSA-N | [1][2][7] |

Section 2: Spectroscopic Profile

Structural elucidation is a critical step in chemical synthesis. The spectroscopic profile of this compound is consistent with its structure, and any synthetic sample should be validated against these expected features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The three methyl groups, being in different chemical environments, should present as three distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to three protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display 10 unique carbon signals, consistent with the molecule's asymmetry.[1] This includes four quaternary carbons (three methyl-substituted and one carboxyl-substituted), two aromatic CH carbons, the carboxyl carbon (typically δ > 165 ppm), and three distinct methyl carbons (typically δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two characteristic absorptions. A very broad O-H stretch from the carboxylic acid dimer will be observed from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-H stretches for the methyl and aromatic groups will be seen just below and above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The monoisotopic mass of this compound is 164.08372 Da.[1] Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 164. A prominent fragment would likely correspond to the loss of a hydroxyl radical ([M-OH]⁺ at m/z = 147) or the loss of the entire carboxyl group ([M-COOH]⁺ at m/z = 119).

Section 3: Synthesis and Purification

The synthesis of polysubstituted benzoic acids often relies on the oxidation of the corresponding alkylated benzene precursors. This is a reliable and well-established transformation in organic chemistry.

Rationale for Synthetic Approach

The most direct and logical laboratory-scale synthesis of this compound is the oxidation of 1,2,4-trimethylbenzene (pseudocumene). This precursor is commercially available and has the correct substitution pattern to yield the desired product. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective for this transformation. The methyl group at the 1-position is arguably the most sterically accessible for oxidation. The following protocol details a robust procedure using KMnO₄ under basic conditions, which is a classic and effective method.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-trimethylbenzene (1.0 eq) with a 1 M aqueous solution of sodium hydroxide (NaOH).

-

Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (approx. 3.0 eq) in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material. The purple color of the permanganate will dissipate as it is converted to a brown manganese dioxide (MnO₂) precipitate.

-

Workup and Filtration: Cool the reaction mixture to room temperature. Quench the reaction by adding a small amount of ethanol to destroy any excess KMnO₄. Filter the mixture through a pad of celite using a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification and Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold deionized water.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified white crystals under vacuum to yield the final product.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 and by measuring its melting point.

Section 4: Applications in Research and Drug Development

While direct applications of this compound itself are specific, its true value lies in its role as a versatile chemical intermediate. Its isomers, such as 2,4,6-trimethylbenzoic acid, are known intermediates for dyes, pesticides, pharmaceuticals, and photoinitiators, indicating a similar potential for the 2,3,5-isomer.[9][10][11]

Role as a Molecular Scaffold

In drug discovery, the benzoic acid moiety is a common structural motif found in numerous therapeutic agents.[12] The specific substitution pattern of this compound provides a rigid scaffold with defined vectors for further functionalization. The methyl groups serve several key functions:

-

Steric Influence: They can be used to probe and occupy specific hydrophobic pockets within a protein's active site, enhancing binding affinity and selectivity.

-

Metabolic Blocking: Methyl groups can block sites of potential metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.

-

Solubility Modulation: The three methyl groups increase the lipophilicity of the molecule (XLogP3 ≈ 2.5), a key parameter that can be fine-tuned in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Potential Therapeutic Areas

Benzoic acid derivatives have been explored for a wide range of biological activities, including anticancer properties.[12] Furthermore, recent computational studies have identified benzoic acid-based compounds as potential ligands for modulating ion channels like TRPC6, which are relevant targets for neurological disorders.[13] The this compound scaffold could serve as a starting point for developing novel modulators in these and other therapeutic areas. The carboxylic acid group provides a convenient handle for creating ester or amide libraries, allowing for rapid exploration of the structure-activity relationship (SAR).

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid: In case of contact, rinse eyes immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.

Conclusion

This compound is a well-defined chemical entity with a unique set of properties derived from its specific molecular structure. Its molecular formula (C₁₀H₁₂O₂) and molecular weight (~164.20 g/mol ) are just the starting points for understanding its utility.[1][2] For researchers and drug development professionals, it represents a valuable and versatile scaffold. Its defined stereoelectronic properties, coupled with straightforward synthetic accessibility, make it an attractive building block for creating complex molecules with tailored biological activities. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory and beyond.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

CharChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemIndex. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trimethylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

ResearchGate. (2009). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]

- Google Patents. (2012). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.

-

Sabadini, G., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Molecules, 28(19), 6825. Retrieved from [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]

Sources

- 1. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CharChem. This compound [easychem.org]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 2437-66-3 | this compound [chemindex.com]

- 7. This compound [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 12. preprints.org [preprints.org]

- 13. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

theoretical vs experimental properties of 2,3,5-trimethylbenzoic acid

An In-depth Technical Guide on the Core Properties of 2,3,5-Trimethylbenzoic Acid: A Researcher's Companion to Bridging Theory and Experiment

Introduction

This compound, also known by its trivial name γ-Isodurylic acid, is a substituted aromatic carboxylic acid. As a member of the trimethylbenzoic acid isomer family, its specific substitution pattern imparts a unique combination of electronic and steric properties that influence its chemical behavior and potential utility. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule requires a synergistic approach, leveraging both computational predictions and empirical data. This guide serves as a comprehensive technical resource for scientists and drug development professionals, moving beyond a simple data sheet to provide an in-depth analysis of the theoretical underpinnings and experimental realities of this compound. We will explore its computed properties, propose a robust synthetic pathway, detail methods for its characterization, and critically compare predictive models with established experimental values, offering a holistic view for its application in a research context.

Part 1: Theoretical Profile - Molecular Structure and Computed Properties

Computational chemistry provides an invaluable in silico baseline for understanding a molecule's intrinsic properties before it is ever synthesized in a lab. These theoretical values predict behavior, guide experimental design, and help rationalize observed results.

Molecular Identity and Computed Descriptors

This compound is structurally defined by a benzoic acid core with three methyl groups at the 2, 3, and 5 positions of the benzene ring. The presence of a methyl group ortho to the carboxylic acid function is a key structural feature that introduces significant steric hindrance, a dominant factor in its reactivity and physical properties.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 164.083729621 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2437-66-3 | NIST[2] |

| InChI Key | WJPISYUIIFJNPA-UHFFFAOYSA-N | NIST[2] |

| SMILES | CC1=CC(=C(C(=C1)C(=O)O)C)C | PubChemLite[3] |

| XLogP3 (Lipophilicity) | 2.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The XLogP3 value of 2.5 suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and solubility.[1]

Molecular Structure Visualization

A visual representation of the molecule's connectivity is fundamental to understanding its spatial arrangement.

Caption: 2D structure of this compound.

Theoretical Acidity (pKa) Profile

The pKa of a molecule is a critical determinant of its behavior in biological systems. Theoretically, the acidity of this compound is influenced by two opposing factors:

-

Inductive Effect: The three methyl groups are electron-donating, which tends to destabilize the carboxylate anion, making the acid weaker (higher pKa) than unsubstituted benzoic acid.

-

Steric Hindrance: The methyl group at the C2 (ortho) position forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the carboxyl group with the aromatic system. However, it can also destabilize the neutral acid form through steric repulsion, potentially increasing acidity. More significantly, steric hindrance can impede the solvation of the carboxylate anion, which would decrease acidity (increase pKa).[4]

Predicting the net outcome of these effects requires sophisticated computational models that calculate the free energy difference between the protonated and deprotonated states in a solvent.[5] Generally, for polymethyl-substituted benzoic acids, steric effects that hinder solvation of the anion are a dominant factor, often leading to a higher pKa than what electronic effects alone would suggest.

Part 2: Experimental Realization and Characterization

While theoretical data provides a framework, experimental validation is the cornerstone of scientific integrity. This section outlines a practical synthetic route and the analytical methods required to confirm the structure and properties of this compound.

Proposed Synthesis Protocol: Grignard Carboxylation

A reliable and widely applicable method for synthesizing benzoic acids is the carboxylation of a Grignard reagent. This approach is advantageous due to its high yield and tolerance of various substituents. The proposed starting material is 1-bromo-2,3,5-trimethylbenzene.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromo-2,3,5-trimethylbenzene in anhydrous THF.

-

Add the bromide solution dropwise to the magnesium suspension. An exothermic reaction should commence. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice-salt bath.

-

Introduce anhydrous carbon dioxide. This can be done by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice pellets.

-

Continue the addition of CO₂ until the exothermic reaction ceases. Allow the mixture to stir while slowly warming to room temperature.

-

-

Acidic Workup and Isolation:

-

Pour the reaction mixture slowly over a mixture of crushed ice and concentrated hydrochloric acid.

-

The product will precipitate. If a significant amount remains in the organic layer, perform a liquid-liquid extraction with a suitable solvent like diethyl ether.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid product from an appropriate solvent system (e.g., aqueous ethanol or toluene) to yield pure this compound.

-

Experimental Physicochemical Properties

Experimentally determined properties provide the ground truth for comparison with theoretical values.

Table 2: Experimental Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 124 °C | ECHEMI[6] |

| Boiling Point | 294.2 °C (at 760 mmHg) | ECHEMI[6] |

| Density | 1.088 g/cm³ | ECHEMI[6] |

| pKa | Data available in IUPAC Digitized Dataset | PubChem[1] |

Protocol for Spectroscopic Characterization

To unambiguously confirm the identity and purity of the synthesized compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon skeleton and the specific arrangement of protons.

-

Protocol:

-

Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

-

Predicted Spectral Features:

-

¹H NMR: Expect a broad singlet for the carboxylic acid proton (>10 ppm), two distinct singlets for the two aromatic protons, and three sharp singlets for the three non-equivalent methyl groups (likely in the 2.1-2.5 ppm range).

-

¹³C NMR: Expect signals for the carboxyl carbon (~170-180 ppm), six distinct aromatic carbons (four quaternary, two CH), and three distinct methyl carbons (~15-22 ppm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol:

-

Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (if low melting) or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Predicted Spectral Features:

Part 3: A Comparative Analysis - Theory vs. Experiment

The true value of this dual approach lies in the direct comparison of predicted and measured data. This allows for the validation of computational models and provides a deeper understanding of the molecule's behavior.

Table 3: Comparison of Theoretical and Experimental Properties

| Property | Theoretical / Computed Value | Experimental Value |

| Molecular Weight | 164.20 g/mol [1] | 164.2011 g/mol (from formula)[2] |

| Melting Point | N/A (typically not computed) | 124 °C[6] |

| Boiling Point | N/A (typically not computed) | 294.2 °C[6] |

| pKa | Qualitatively predicted to be >4.2 (benzoic acid) | Available in IUPAC Dataset[1] |

| Lipophilicity (LogP) | 2.5 (XLogP3)[1] | Not found |

Analysis and Insights:

The molecular weight shows excellent agreement, as expected. The most insightful comparison comes from the pKa. While a precise experimental value from the IUPAC dataset requires lookup, the qualitative prediction that this compound should be a weaker acid than benzoic acid (pKa 4.2) due to the electron-donating methyl groups is a key hypothesis to test. Any significant deviation from this would highlight the powerful influence of steric hindrance on solvation and resonance, providing a tangible example of these competing effects for researchers.

Part 4: Relevance in Research and Drug Development

While not a blockbuster drug itself, this compound serves as a valuable building block and chemical probe.

-

As a Synthetic Intermediate: Its structure can be incorporated into larger molecules to add a sterically hindered, moderately lipophilic aromatic unit. This is useful in drug discovery for probing receptor pockets or tuning the pharmacokinetic properties of a lead compound.[8][9]

-

In Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and defined hydrogen bonding features, it fits the profile of a molecular fragment. It can be used in screening campaigns to identify binding interactions with protein targets.

-

In Materials Science: Substituted benzoic acids are often used as ligands for metal-organic frameworks (MOFs) or as components in liquid crystals and polymers. The specific substitution pattern of the 2,3,5-isomer could be exploited to control the self-assembly and final architecture of such materials.

Safety and Handling: According to its GHS classification, this compound is a skin, eye, and respiratory irritant.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a fume hood, are required when handling this compound.

Conclusion

This compound presents a compelling case study in the interplay between theoretical prediction and experimental validation. Its properties are governed by a delicate balance of electronic and steric effects, making it an ideal subject for both computational and synthetic chemists. This guide has provided a comprehensive framework for its study, from in silico analysis and a detailed synthetic protocol to methods for characterization and a critical comparison of data. By integrating these approaches, researchers can fully harness the potential of this versatile molecule in drug development, materials science, and beyond.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2,3,6-Trimethylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2,4,6-Trimethylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: 2,3,6-Trimethylbenzoic acid - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: this compound Source: CharChem URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: 2,4,5-Trimethylbenzoic acid - Vapor Phase IR Source: SpectraBase URL: [Link]

- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)

- Title: Synthesis process of 2,4,6-trimethyl benzoic acid Source: Google Patents URL

-

Title: Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid Source: ResearchGate URL: [Link]

-

Title: Predicting the pKa of Small Molecules Source: ResearchGate (citing Matthias Rupp) URL: [Link]

-

Title: this compound (C10H12O2) Source: PubChemLite URL: [Link]

-

Title: Showing 2,4,5-trimethyl benzoic acid (PHY0117335) Source: PhytoBank URL: [Link]

-

Title: Equilibrium pKa Table (DMSO Solvent and Reference) Source: Organic Chemistry Data URL: [Link]

-

Title: Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester (Homosalate) - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme URL: [Link]

-

Title: Chemical Properties of Benzoic acid, 2,4,5-trimethyl- (CAS 528-90-5) Source: Cheméo URL: [Link]

-

Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

-

Title: Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids Source: Wiley Online Library URL: [Link]

-

Title: pKa Prediction in Non-Aqueous Solvents Source: ChemRxiv URL: [Link]

-

Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Source: ResearchGate URL: [Link]

Sources

- 1. This compound | C10H12O2 | CID 75534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 4. mrupp.info [mrupp.info]

- 5. chemrxiv.org [chemrxiv.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2,3,6-Trimethylbenzoic acid | 2535-06-0 [smolecule.com]

- 9. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

fundamental reactivity of the carboxylic acid group in 2,3,5-trimethylbenzoic acid

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 2,3,5-Trimethylbenzoic Acid

Introduction: Beyond the Benzene Ring

This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by a benzoic acid core trisubstituted with methyl groups.[1][2][3][4] Its chemical persona is dictated by a fascinating interplay between the predictable reactivity of the carboxylic acid functional group and the nuanced electronic and steric influences of its methyl substituents. For the synthetic chemist, this molecule is not merely another benzoic acid derivative; it is a case study in overcoming sterically imposed challenges. The presence of methyl groups at the 2-(ortho), 3-(meta), and 5-(meta) positions creates a unique chemical environment that significantly modulates the reactivity of the carboxyl moiety. This guide provides an in-depth analysis of these effects and delineates field-proven strategies for the key transformations essential in research and development.

Pillar 1: The Dominance of Steric and Electronic Effects

The reactivity of the carboxylic acid in this compound is fundamentally governed by two competing factors: steric hindrance and electronic effects. Understanding this dichotomy is critical to predicting its behavior and designing successful synthetic protocols.

Steric Hindrance: The Ortho Effect